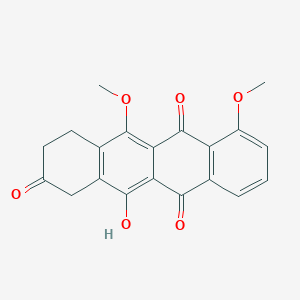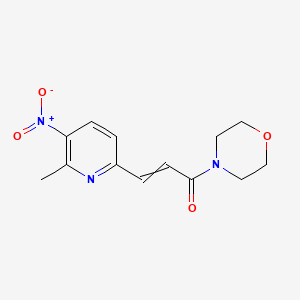
3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a methyl and nitro group, a morpholine ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group.
Formation of the propenone moiety: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Morpholine ring attachment: This step might involve nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur on the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Therapeutics: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one: Lacks the methyl group.
3-(6-Methyl-5-nitropyridin-2-yl)-1-(piperidin-4-yl)prop-2-en-1-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the morpholine ring and propenone moiety, might confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
89862-06-6 |
|---|---|
Fórmula molecular |
C13H15N3O4 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
3-(6-methyl-5-nitropyridin-2-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15N3O4/c1-10-12(16(18)19)4-2-11(14-10)3-5-13(17)15-6-8-20-9-7-15/h2-5H,6-9H2,1H3 |
Clave InChI |
UWADKVQJBDQMAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C=CC(=O)N2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


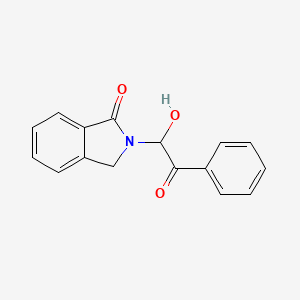
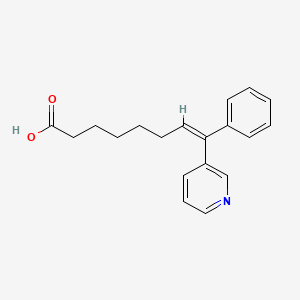
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)




![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

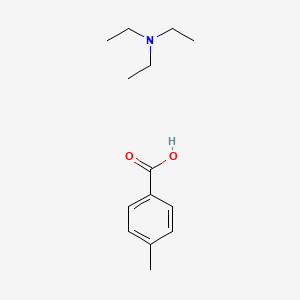
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
